tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-methylsulfanyl-5-oxo-6,8-dihydropyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-13(2,3)19-12(18)16-6-9-8(10(17)7-16)5-14-11(15-9)20-4/h5H,6-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFRRGXPJTWPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC(=NC=C2C(=O)C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is facilitated by the presence of a base such as sodium methoxide in butanol, which promotes the cyclization process . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate has been explored for its potential therapeutic effects. Some key areas include:
- Anticancer Activity : Studies suggest that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The presence of the pyrido-pyrimidine moiety may enhance interaction with biological targets involved in cancer progression.
- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.
Biochemical Research
This compound serves as a valuable tool in biochemical assays due to its ability to modulate enzyme activity. It can act as an inhibitor or activator for specific enzymes involved in metabolic pathways.
Protein Degradation Studies
As part of the protein degrader building blocks family, this compound can be utilized in research focused on targeted protein degradation. This approach is gaining traction in drug discovery as it allows for the selective removal of disease-causing proteins.
Case Studies
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the pyrido-pyrimidine core.
- Introduction of the methylsulfanyl group.
- Esterification to yield the tert-butyl ester.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes involved in cell signaling pathways. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various biological processes. This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrido[3,4-d]pyrimidine Derivatives
Key Structural and Functional Differences
Substituent Effects on Reactivity and Solubility
- Methylsulfanyl vs. Chloro Groups : The methylsulfanyl group in the target compound introduces sulfur-based nucleophilicity, enabling thioether-specific reactions (e.g., oxidation to sulfoxides). In contrast, chloro-substituted analogs (e.g., CAS 1053656-57-7) are more electrophilic, favoring SNAr reactions .
Impact of Oxidation State
- 5-Oxo vs. 8-Oxo Derivatives: The target compound’s 5-oxo group facilitates hydrogen bonding with solvent or protein targets, whereas the 8-oxo derivative (CAS 2665663-25-0) may adopt distinct conformational states due to altered keto-enol tautomerism .
Crystallographic and Hydrogen-Bonding Patterns
While crystallographic data for the target compound is unavailable, analogs like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (monoclinic, P2₁/n) exhibit intermolecular interactions such as C–H···O bonds and π-π stacking, which stabilize crystal packing . Similar patterns are expected in the target compound, with the tert-butyl group contributing to steric bulk and reduced crystallinity compared to smaller substituents .
Role in Medicinal Chemistry
- Kinase Inhibitors : The pyrido[3,4-d]pyrimidine core is a privileged structure in kinase inhibitor design. For example, analogs with 2-chloro substituents (e.g., CAS 2665663-25-0) are intermediates in the synthesis of JAK2/STAT3 inhibitors .
- Anticancer Agents: Compounds like 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]... (Example 24 in ) highlight the scaffold’s utility in oncology .
Biological Activity
tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate (CAS Number: 1395079-07-8) is a heterocyclic compound belonging to the pyrido[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure includes a pyrimidine core with various substituents that may influence its biological properties.
Biological Activity Overview
Research indicates that compounds within the pyrido[3,4-d]pyrimidine class exhibit a range of biological activities, including:
- Antiviral Activity : Some derivatives have shown promising antiviral effects, potentially through mechanisms involving inhibition of viral replication.
- Anti-inflammatory Effects : Pyrimidines are noted for their anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions .
- Antifungal Properties : Certain pyrimidine compounds have demonstrated antifungal activity against various pathogens .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Many pyrimidines act as enzyme inhibitors, affecting pathways critical for pathogen survival or inflammation.
- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors in human cells, modulating physiological responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the pyrido[3,4-d]pyrimidine class:
-
In Vitro Studies :
- A study demonstrated that a related pyrido[3,4-d]pyrimidine compound inhibited adenylate cyclase activity in thyroid membranes, suggesting potential applications in endocrine disorders .
- Another research highlighted the cytotoxic effects of pyrido[3,4-d]pyrimidines on various cancer cell lines, indicating their potential as anticancer agents .
- In Vivo Studies :
Comparative Analysis with Related Compounds
The following table summarizes key features of related compounds to provide context for the biological activity of this compound:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 1105187-42-5 | Lacks methylthio group; potential antitumor activity |
| Tert-butyl 2-methylsulfonyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 365996-87-8 | Contains sulfonyl instead of methylthio; different reactivity |
| Tert-butyl 4-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | N/A | Alternative substitution pattern; varied biological activity |
Q & A
Q. What are the common synthetic routes for tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclocondensation or coupling reactions. For example:
- Cyclocondensation : Reacting thiouracil derivatives with α,β-unsaturated carbonyl compounds in acetic acid/acetic anhydride under reflux (8–10 hours) can form the pyrido[3,4-d]pyrimidine core .
- Boc Protection : Use of NaH in DMF with tert-butoxycarbonyl (Boc) anhydride to introduce the Boc group at the N7 position, as demonstrated in similar pyrido-pyrimidine syntheses (73–97% yields) .
- Methylsulfanyl Introduction : Thiolation via displacement of chloro or hydroxyl groups using methyl disulfide or similar reagents under basic conditions .
Key Optimization : Purification via column chromatography (silica gel) or preparative TLC is critical for isolating intermediates .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR/HRMS : ¹H/¹³C NMR confirms substituent positions and Boc protection. For example, methylsulfanyl groups show δ ~2.5 ppm (¹H) and δ ~15 ppm (¹³C). HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₈N₃O₃S: 296.1068) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves puckering in the pyrido-pyrimidine ring. Use SHELX-97 for refinement; hydrogen atoms are modeled via riding coordinates. Example: A flattened boat conformation with C5 deviating by 0.224 Å from the plane .
- Graph Set Analysis : Hydrogen-bonding patterns (e.g., C–H···O chains) are analyzed using Etter’s formalism to predict crystal packing .
Advanced Research Questions
Q. How can discrepancies in crystallographic data during structure determination be resolved?
- Methodological Answer : Discrepancies often arise from:
- Puckering Ambiguities : Use Cremer-Pople coordinates to quantify ring puckering. For pyrido-pyrimidines, amplitude (q) and phase (φ) parameters differentiate boat vs. chair conformations .
- Hydrogen Bonding Conflicts : Compare experimental hydrogen-bonding motifs (e.g., R₂²(8) patterns) with theoretical models. SHELXL refinement with TWIN commands can resolve twinning artifacts .
- Thermal Motion Errors : Apply anisotropic displacement parameters (ADPs) for heavy atoms and constrain H-atoms with ISOR or RIGU commands in SHELX .
Q. What strategies improve synthetic yield in multi-step protocols?
- Methodological Answer :
- Reaction Solvent Optimization : Use DMF for Boc protection (high polarity accelerates NaH-mediated reactions) . Avoid THF for thiolation due to poor solubility of sulfur reagents.
- Catalyst Selection : Pd(OAc)₂/Xantphos systems enhance coupling efficiency (e.g., Buchwald-Hartwig amination for N-alkylation) .
- Temperature Control : Reflux in acetic acid (110°C) ensures complete cyclocondensation; lower temperatures (0–25°C) prevent Boc group cleavage during workup .
- Yield Data :
| Step | Reaction | Yield (%) | Ref. |
|---|---|---|---|
| 1 | Cyclocondensation | 78 | [4] |
| 2 | Boc Protection | 73 | [10] |
| 3 | Methylsulfanyl Substitution | 65 | [17] |
Q. How should researchers handle stability and reactivity challenges during storage?
- Methodological Answer :
- Storage : Store under inert atmosphere (Ar/N₂) at 2–8°C to prevent hydrolysis of the Boc group or oxidation of the methylsulfanyl moiety .
- Decomposition Risks : Avoid exposure to moisture (hydrolyzes ester groups) or strong bases (cleave Boc protection). Monitor via TLC (ethyl acetate/hexane, 1:2) .
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods during handling due to acute toxicity (H302: harmful if swallowed) .
Data Contradiction Analysis
Q. How to address conflicting NMR data for methylsulfanyl substituents?
- Methodological Answer :
- Solvent Effects : Chemical shifts for –SMe vary between DMSO-d₆ (δ 2.42 ppm) and CDCl₃ (δ 2.52 ppm). Always report solvent and internal standards (e.g., TMS) .
- Tautomerism : The 5-oxo group can cause keto-enol tautomerism, altering coupling constants. Use DEPT-135 to distinguish CH₃ (methylsulfanyl) from CH (pyrimidine) groups .
- Validation : Cross-check with HRMS (e.g., [M+Na]⁺ = 318.0887 for C₁₃H₁₇N₃O₃SNa) to confirm molecular integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
